molecular formula C6H3Cl2NO B594514 3-Chloropyridine-2-carbonyl chloride CAS No. 128073-02-9

3-Chloropyridine-2-carbonyl chloride

Cat. No.: B594514
CAS No.: 128073-02-9
M. Wt: 175.996
InChI Key: ZAFLZRNJFHWOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropyridine-2-carbonyl chloride is an organohalide compound with the molecular formula C6H3Cl2NO. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a carbonyl chloride group at the second position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Mechanism of Action

Target of Action

Chloropyridines are known to be used as intermediates in various chemical reactions , suggesting that their targets could be diverse depending on the specific reaction context.

Mode of Action

3-Chloropyridine-2-carbonyl chloride, like other chloropyridines, likely interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) reacts with the chloropyridine, leading to the replacement of the chlorine atom and the formation of a new bond .

Biochemical Pathways

Chloropyridines are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that this compound could play a role in the synthesis of various organic compounds.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical reactions it participates in. As an intermediate in chemical reactions, it could contribute to the synthesis of a wide range of organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyridine-2-carbonyl chloride can be synthesized through several methods. One common method involves the chlorination of pyridine derivatives. For instance, pyridine can be chlorinated using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position . Another method involves the reaction of 3-chloropyridine with phosgene (COCl2) to form the carbonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and catalytic systems to ensure efficient chlorination and carbonylation .

Comparison with Similar Compounds

  • 2-Chloropyridine-3-carbonyl chloride
  • 2,4-Dichloropyridine-3-carbonyl chloride
  • 2-Chloropyridine-3-carboxylic acid
  • 3-Chloropyridine

Comparison: 3-Chloropyridine-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and related compounds. For instance, the presence of both a chlorine atom and a carbonyl chloride group at specific positions allows for selective reactions that are not possible with other chloropyridine derivatives .

Properties

IUPAC Name

3-chloropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-9-5(4)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFLZRNJFHWOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664647
Record name 3-Chloropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-02-9
Record name 3-Chloro-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128073-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-chloropicolinic acid (1.58 g, 10 mmol) in toluene (6 mL) was added an excess of thionyl chloride (9.52 g, 5.84 mL, 80.0 mmol) at room temperature under a nitrogen atmosphere. The resulting suspension was heated to 120° C. (oil bath temperature) and stirred for 20 h. Then, the solvent and excess of thionyl chloride were removed under vacuum and the residue was dissolved one more time in toluene and the solvent was removed again. The resulting residue was dried under high vacuum and used in the next step.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5.84 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.